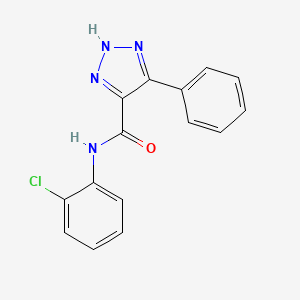![molecular formula C19H25N3O2 B6428137 2-(1H-indol-3-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one CAS No. 2034359-31-2](/img/structure/B6428137.png)
2-(1H-indol-3-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-3-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one, or 2-MPA, is a synthetic indole-based compound with a wide range of potential applications in scientific research. 2-MPA has been used in a variety of studies, from drug development to biological imaging, due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
2-MPA has been used in a variety of scientific research applications, including drug development, biological imaging, and drug delivery. In drug development, 2-MPA has been used to study the pharmacological properties of potential drugs, as well as to identify potential drug targets. In biological imaging, 2-MPA has been used to study the structure and function of cells and tissues. In drug delivery, 2-MPA has been used to deliver drugs to specific sites in the body.
Mecanismo De Acción
2-MPA is thought to act as an agonist at the serotonin 5-HT2A receptor. This receptor is involved in a variety of physiological processes, including mood regulation, appetite control, and sleep regulation. By binding to the 5-HT2A receptor, 2-MPA is thought to modulate these processes.
Biochemical and Physiological Effects
2-MPA has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-MPA has been shown to increase levels of serotonin in the brain, resulting in an antidepressant-like effect. In addition, 2-MPA has been shown to reduce inflammation and oxidative stress, as well as modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-MPA has several advantages for lab experiments. It is relatively easy to synthesize, and is relatively stable in solution. In addition, it is relatively non-toxic and has low potential for drug interactions. However, 2-MPA has several limitations for lab experiments. It is not very soluble in water, and it has a relatively short half-life in the body.
Direcciones Futuras
There are a variety of potential future directions for 2-MPA research. These include further studies on its pharmacological properties, its potential as a drug delivery system, and its potential as an antidepressant. In addition, further studies are needed to explore the potential of 2-MPA as an anti-inflammatory, an antioxidant, and an immune modulator. Finally, further studies are needed to explore the potential of 2-MPA as an imaging agent.
Métodos De Síntesis
2-MPA is synthesized through the condensation of an azetidine-containing compound and an indole-containing compound. The process begins with the reaction of an aromatic aldehyde and an ethylenediamine to form an azetidine-containing intermediate. This intermediate is then reacted with an indole-containing compound to form 2-MPA. The reaction is typically carried out in an organic solvent at a temperature of 80-90°C.
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-24-16-6-8-21(9-7-16)15-12-22(13-15)19(23)10-14-11-20-18-5-3-2-4-17(14)18/h2-5,11,15-16,20H,6-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDMIMVOUSSZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1H-pyrazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B6428056.png)
![3-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B6428063.png)
![methyl 2-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzoate](/img/structure/B6428071.png)
![methyl 2-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzoate](/img/structure/B6428077.png)
![methyl 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B6428102.png)
![methyl 2-({3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-yl}carbonyl)benzoate](/img/structure/B6428110.png)
![N-(4-{2-oxo-2-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}phenyl)acetamide](/img/structure/B6428111.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methylphenyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6428124.png)
![methyl 2-[4-(pyridin-3-yloxy)piperidine-1-carbonyl]benzoate](/img/structure/B6428127.png)

![4-{[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B6428144.png)
![1-phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione](/img/structure/B6428149.png)
![2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B6428152.png)
![2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine](/img/structure/B6428163.png)